molecular formula C13H15ClN4 B14701428 5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine CAS No. 20352-44-7

5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine

Katalognummer: B14701428
CAS-Nummer: 20352-44-7
Molekulargewicht: 262.74 g/mol
InChI-Schlüssel: GKFRMOUSJUBOID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C13H15ClN4 This compound is known for its unique structure, which includes a pyrimidine ring substituted with a chlorobenzyl group and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine typically involves the reaction of 4-chlorobenzylamine with 2-methyl-4-chloropyrimidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a flow reactor and collecting the product .

Analyse Chemischer Reaktionen

Types of Reactions

5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions produce amines .

Wissenschaftliche Forschungsanwendungen

5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the chlorobenzyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its biological activity .

Eigenschaften

CAS-Nummer

20352-44-7

Molekularformel

C13H15ClN4

Molekulargewicht

262.74 g/mol

IUPAC-Name

5-[[(4-chlorophenyl)methylamino]methyl]-2-methylpyrimidin-4-amine

InChI

InChI=1S/C13H15ClN4/c1-9-17-8-11(13(15)18-9)7-16-6-10-2-4-12(14)5-3-10/h2-5,8,16H,6-7H2,1H3,(H2,15,17,18)

InChI-Schlüssel

GKFRMOUSJUBOID-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C(=N1)N)CNCC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.